An In-depth Technical Guide to S-Ethyl Ethanethioate for Advanced Research and Development
An In-depth Technical Guide to S-Ethyl Ethanethioate for Advanced Research and Development
Introduction: Beyond a Simple Reagent
S-Ethyl ethanethioate (CAS No. 625-60-5), also known as S-Ethyl thioacetate, is an organosulfur compound that serves as a pivotal intermediate and model compound in organic synthesis and biochemistry.[1][2] While structurally similar to its oxygen ester analog, ethyl acetate, the replacement of the ester oxygen with sulfur imparts unique chemical reactivity that is of significant interest to researchers in drug development and materials science.[3][4] Thioesters are more reactive than their ester counterparts towards nucleophiles, yet they exhibit greater stability against hydrolysis under neutral aqueous conditions.[3] This distinct reactivity profile makes them essential functional groups in numerous biological processes, most notably as derivatives of Coenzyme A (CoA), which are central to metabolism and the biosynthesis of fatty acids, steroids, and peptides.[4][5][6]
This guide provides an in-depth examination of S-Ethyl ethanethioate, moving beyond basic properties to explore its synthesis, reactivity, analytical characterization, and applications, with a focus on the causal mechanisms and practical considerations relevant to scientific professionals.
Core Identification and Physicochemical Properties
The fundamental identity of a compound is established by its unique identifiers and physical constants. S-Ethyl ethanethioate is a colorless liquid with a characteristic pungent, sulfury odor.[7][8]
Table 1: Chemical Identifiers and Names
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 625-60-5 | [1][2][8] |
| IUPAC Name | S-ethyl ethanethioate | [1][9] |
| Synonyms | S-Ethyl thioacetate, Ethyl thiolacetate, Ethanethioic acid, S-ethyl ester | [1][8][9] |
| Molecular Formula | C₄H₈OS | [1][2] |
| Molecular Weight | 104.17 g/mol | [1][2][9] |
| InChIKey | APTGPWJUOYMUCE-UHFFFAOYSA-N | [1][10] |
| SMILES | CCSC(=O)C |[2][9] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Conditions | Source |
|---|---|---|---|
| Appearance | Colorless liquid | Ambient | [2][8] |
| Boiling Point | 116 °C | at 1 atm | [8] |
| Density | 0.979 g/mL | at 25 °C | [8] |
| Refractive Index | 1.458 | at 20 °C | [8] |
| Flash Point | 18.3 °C (65 °F) | Closed Cup | [7][8] |
| Solubility | Insoluble in water; soluble in ethanol, diethyl ether | - | [2][9] |
| LogP | 1.26 | - | [8] |
| Mass Spec (EI) | Major Peaks (m/z): 43 (100%), 104 (45.5%), 45 (35.2%) | 70 eV | [9][10][11] |
| IR Absorption | Strong C=O stretch ~1690 cm⁻¹ | - | [9] |
| ¹H NMR (CDCl₃) | δ ~2.9 ppm (q, 2H, -S-CH₂ -CH₃), ~2.3 ppm (s, 3H, -CO-CH₃ ), ~1.2 ppm (t, 3H, -S-CH₂-CH₃ ) | - |[9] |
Synthesis and Purification: A Practical Workflow
The preparation of S-Ethyl ethanethioate is readily achievable in a standard laboratory setting. The most common methods involve the reaction of an acetylating agent with ethanethiol or its corresponding salt.[2][6] The choice of method often depends on the availability of starting materials and desired scale.
Synthesis via Thiolation of Acetyl Chloride
This method is a direct and efficient route utilizing the high reactivity of an acid chloride. The primary causality is the nucleophilic attack of the sulfur atom of ethanethiol on the electrophilic carbonyl carbon of acetyl chloride, followed by the elimination of hydrogen chloride.
Caption: General workflow for the synthesis of S-Ethyl ethanethioate.
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with ethanethiol (1.0 eq) and a suitable aprotic solvent (e.g., diethyl ether). Add a non-nucleophilic base like pyridine (1.1 eq) to act as a scavenger for the HCl byproduct.
-
Reaction: Cool the flask in an ice bath to 0 °C. Add acetyl chloride (1.05 eq) dropwise via the dropping funnel to control the exothermic reaction.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC or GC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid, and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 116 °C.[8]
Chemical Reactivity and Mechanistic Insights
The utility of S-Ethyl ethanethioate in synthesis stems from the unique properties of the thioester bond.
The Thioester as an Acyl Transfer Agent
Thioesters are considered "high-energy" compounds relative to oxygen esters, meaning the hydrolysis of a thioester is more thermodynamically favorable.[4] This is due to the poorer resonance stabilization between the carbonyl group and the larger 3p orbitals of sulfur compared to the 2p orbitals of oxygen. This reduced delocalization makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
However, thioesters are kinetically stable in water at neutral pH, making them ideal for acyl transfer reactions in both biological and synthetic aqueous environments.[3] They react readily with soft nucleophiles like thiols and amines but are less reactive towards hard nucleophiles like water or alcohols under neutral conditions.[3] This selective reactivity is fundamental to their role in native chemical ligation for peptide synthesis and as biological acyl carriers.[5][6]
Caption: Mechanism of nucleophilic acyl substitution on a thioester.
This reactivity makes S-Ethyl ethanethioate an excellent reagent for introducing an acetyl group (CH₃CO-). For instance, it can be used to acetylate amines to form amides, a key transformation in the synthesis of many pharmaceutical compounds.
Applications in Research and Drug Development
While S-Ethyl ethanethioate itself is not a therapeutic agent, its role as a synthetic intermediate is significant. The thioester functional group is present in a number of marketed drugs, and many more use thioester chemistry during their synthesis.[12]
-
Intermediate in Natural Product Synthesis: Thioesters are key intermediates in reactions like the Fukuyama reduction (conversion to aldehydes) and Fukuyama coupling (conversion to ketones), providing mild and selective routes to important functional groups.[12]
-
Building Block for Heterocycles: As a source of the acetyl group and a reactive thio-functionality, it can be a precursor for synthesizing sulfur-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.
-
Model for Biological Systems: S-Ethyl ethanethioate serves as a simple, stable, and commercially available model for studying the chemistry of more complex biological thioesters like Acetyl-CoA.[2] This allows researchers to investigate enzyme mechanisms or the fundamental reactivity of thioesters in controlled, non-biological settings.
-
Prebiotic Chemistry Research: Thioesters are hypothesized to be key intermediates in the prebiotic formation of peptides from amino acids on early Earth, making S-Ethyl ethanethioate a relevant compound for studies on the origins of life.[13]
Analytical and Quality Control Methods
Ensuring the purity and identity of S-Ethyl ethanethioate is critical for its use in exacting applications like drug development.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for both identifying and quantifying the purity of this volatile compound.[14]
Typical GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of S-Ethyl ethanethioate in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-15 °C/min to 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis: The compound will elute at a characteristic retention time. The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 104 and a base peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43.[9][11] Purity is determined by integrating the peak area relative to any impurities.
High-Performance Liquid Chromatography (HPLC)
For less volatile reaction mixtures or for monitoring reactions involving S-Ethyl ethanethioate, reversed-phase HPLC can be employed.[15] A C18 column with a mobile phase of acetonitrile and water is typically effective.[15]
Safety and Handling
S-Ethyl ethanethioate is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazards: It is a highly flammable liquid and vapor (H225).[8][16] It is also harmful if swallowed (H302), causes skin irritation (H315), and can cause serious eye damage (H318).[8][16] May cause respiratory irritation (H335).[2][9]
-
Handling Precautions:
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[16][17]
-
Ground and bond containers when transferring material to prevent static discharge.[17][18]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[16]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[16][17]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17][18]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[17]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[16][17][18]
References
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- S-Ethyl ethanethioate - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.
- Ethanethioic acid S-ethyl ester | 625-60-5 - ChemicalBook. (n.d.).
- Ethyl thioacetate - Wikipedia. (n.d.).
- Chemical Properties of S-Ethyl ethanethioate (CAS 625-60-5) - Cheméo. (n.d.).
- Ethanethioic acid, S-ethyl ester - SIELC Technologies. (2018, February 16).
- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
- CHEM 440 - Thioesters. (2016, December 10).
- Thioester - Wikipedia. (n.d.).
- A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, March 27).
- Material Safety Data Sheet - [Supplier specific, generic reference]. (2025, January 15).
- Development of a solvent-reagent selection guide for the formation of thioesters. (2019, March 13). Royal Society of Chemistry.
- Synthesis of Carboxylic Acid Derivatives. (2021, March 16). Chemistry LibreTexts.
- Ethanethioic acid S-ethyl ester(625-60-5) MS spectrum - ChemicalBook. (n.d.).
- S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem. (n.d.). National Center for Biotechnology Information.
- S-Ethyl ethanethioate - Mass Spectrum - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.
- Thioesters provide a plausible prebiotic path to proto-peptides - PMC. (2022, May 11). National Center for Biotechnology Information.
- SAFETY DATA SHEET - TCI Chemicals. (2025, October 13).
- S-Ethyl ethanethioate - Reaction Thermochemistry Data - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.
- Examples of pharmaceuticals containing a thioester motif. - ResearchGate. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
- S-Ethyl Thioacetate 625-60-5 | TCI Deutschland GmbH. (n.d.).
- Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations - The Royal Society of Chemistry. (n.d.).
- S-Ethyl ethanethioate - Gas Chromatography - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.
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